[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
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Overview
Description
2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core substituted with benzoyl and thiophene groups.
Preparation Methods
The synthesis of 2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step synthetic routes. One common method includes the condensation of thiophene derivatives with pyridine intermediates under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or pyridine rings are replaced with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring system and exhibit similar chemical properties and reactivity.
Pyridine derivatives: Compounds with a pyridine core often have comparable biological activities and applications.
Thieno[2,3-b]pyridine derivatives: These compounds have a similar core structure and are used in related research areas.
The uniqueness of 2-BENZOYL-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H14N2OS3 |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
(3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H14N2OS3/c23-19-18-14(16-8-4-10-26-16)12-15(17-9-5-11-27-17)24-22(18)28-21(19)20(25)13-6-2-1-3-7-13/h1-12H,23H2 |
InChI Key |
CPWOUKRULVKPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N |
Origin of Product |
United States |
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